molecular formula C9H7Cl2N3O B12927427 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 92453-51-5

2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B12927427
CAS No.: 92453-51-5
M. Wt: 244.07 g/mol
InChI Key: GQRHEHCFIQPMTB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is a synthetic organic compound designed for research and development applications. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, often serving as a surrogate for ester or amide functional groups to improve metabolic stability and pharmacokinetic profiles . The integration of the aniline moiety with the 1,2,4-oxadiazole ring creates a conjugated system that may be of interest in materials science, particularly in the development of organic electronic materials or as a precursor for dyes and pigments . From a biological perspective, 1,2,4-oxadiazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The specific substitution pattern of the chlorine atoms and the aniline group on this scaffold suggests potential for use as a key intermediate in the synthesis of more complex molecules for drug discovery projects or agricultural chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

92453-51-5

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

2,4-dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C9H7Cl2N3O/c1-4-13-9(14-15-4)5-2-8(12)7(11)3-6(5)10/h2-3H,12H2,1H3

InChI Key

GQRHEHCFIQPMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=C(C=C2Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling Reaction: : The final step involves coupling the chlorinated aniline with the oxadiazole derivative under basic conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: Reduction of the nitro groups (if present) can yield amines, using reagents like hydrogen gas (H₂) with a palladium catalyst.

    Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium amide (NaNH₂), thiourea

Major Products

    Oxidation: Nitroso and nitro derivatives

    Reduction: Amines

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and dyes.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological pathways in target organisms.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents on Benzene Ring Oxadiazole Substituent Molecular Weight (g/mol) Notable Properties
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline C₉H₇Cl₂N₃O 2-Cl, 4-Cl, 5-oxadiazole 5-methyl 248.08 (calculated) High lipophilicity (Cl groups), moderate polarity
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline C₉H₉N₃O 4-NH₂, 5-oxadiazole 5-methyl 175.19 Higher polarity (NH₂), lower logP
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline C₉H₉N₃O 3-oxadiazole, 5-NH₂ 5-methyl 175.19 Altered electronic effects (meta substitution)
5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole C₉H₈ClN₃O Variable aryl groups 5-chloromethyl 217.63 (example) Reactive chloromethyl group for further derivatization
2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline C₁₂H₉N₃OS 2-oxadiazole, 3-thienyl None 257.31 Electron-rich thiophene enhances π-π interactions

Key Observations:

Substituent Position: The para-position of the oxadiazole in 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline versus the meta-position in 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline alters electronic distribution, affecting dipole moments and binding affinity in biological systems.

Oxadiazole Modifications: The chloromethyl group in 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole introduces a reactive site for nucleophilic substitution, unlike the inert methyl group in the target compound.

Biological Activity

2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, also known by its CAS number 864654-99-9, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer effects, along with relevant case studies and research findings.

The molecular formula of this compound is C7_7H4_4Cl2_2N4_4O, with a molecular weight of 231.04 g/mol. The structure features a dichlorobenzene core substituted with a 1,2,4-oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC7_7H4_4Cl2_2N4_4O
Molecular Weight231.04 g/mol
CAS Number864654-99-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives that demonstrated strong antibacterial and antifungal activities. Specifically, compounds containing the oxadiazole ring were effective against several pathogens, suggesting that the oxadiazole moiety contributes to their antimicrobial efficacy .

Case Study: Antimicrobial Screening

In a comparative study on the antimicrobial activities of different oxadiazole derivatives:

  • Compound A (similar structure to our target compound): exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
  • Compound B (another derivative): showed an MIC of 16 µg/mL against Escherichia coli.

These findings indicate that structural modifications in the oxadiazole ring can significantly influence antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been noted for its ability to induce apoptosis in cancer cell lines.

Research Findings

A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines:

  • IC50 Values : The IC50 value for this compound was reported at approximately 15 µM against A549 lung cancer cells.

This suggests that the compound has promising anticancer activity and warrants further investigation into its mechanism of action.

The biological activity of this compound is likely attributed to its ability to interfere with cellular processes such as:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerases involved in DNA replication.
  • Induction of Oxidative Stress : The presence of halogen atoms may enhance oxidative stress in cancer cells leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.

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